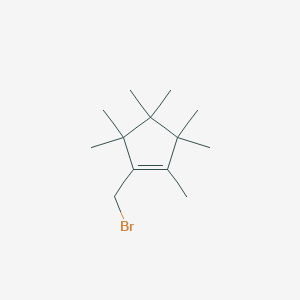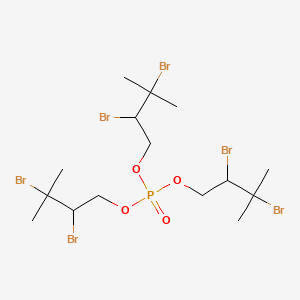
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide typically involves the nitration of a precursor compound, followed by amide formation. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing advanced equipment to handle the exothermic nature of the reactions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce more highly oxidized nitro compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound can act as a nucleophile or electrophile in different reactions, influencing its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-2,6-dinitrophenyl)acetamide
- 2,4-Dinitrophenol
- N-Methyl-N-(2,4-dinitrophenyl)nitrous amide
Uniqueness
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of nitro and amide groups makes it versatile for various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
113242-94-7 |
|---|---|
Molekularformel |
C8H8N4O5 |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
N-methyl-N-(4-methyl-2,6-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C8H8N4O5/c1-5-3-6(11(14)15)8(10(2)9-13)7(4-5)12(16)17/h3-4H,1-2H3 |
InChI-Schlüssel |
VTVYWPPRPTVBRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N(C)N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


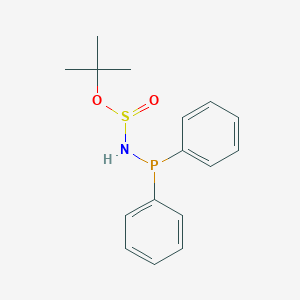
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
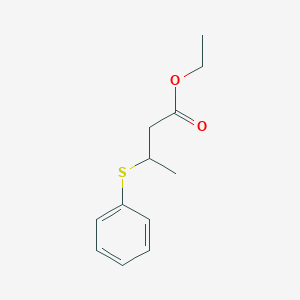
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
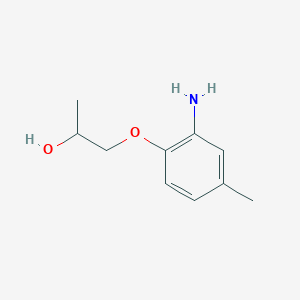

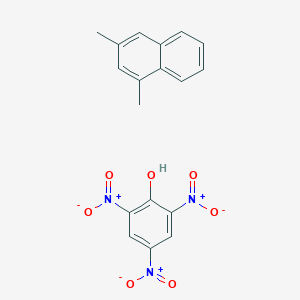
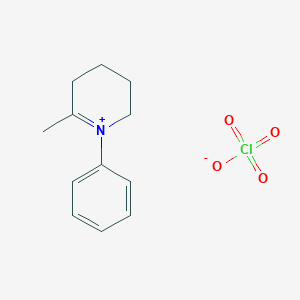
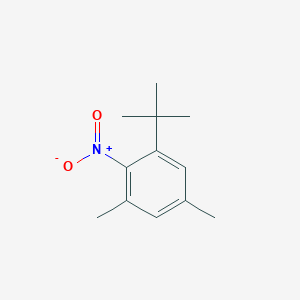
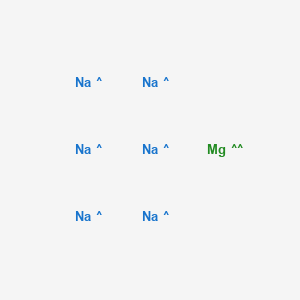
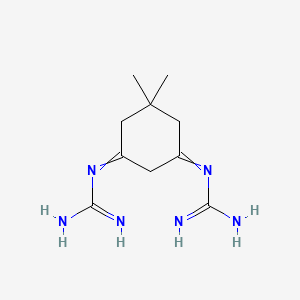
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
